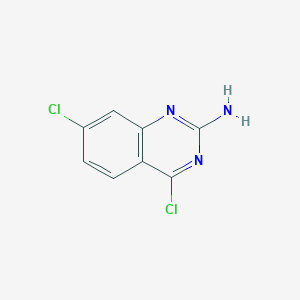
5-(Trifluoromethyl)quinoxalin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)quinoxalin-2-ol is a heterocyclic compound that features a quinoxaline core with a trifluoromethyl group at the 5-position and a hydroxyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)quinoxalin-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with trifluoromethyl-substituted diketones. For example, the reaction of o-phenylenediamine with ethyl trifluoropyruvate can yield this compound . This reaction is usually carried out under mild conditions, often in the presence of a catalyst or under reflux.
Industrial Production Methods
Industrial production methods for this compound are less commonly reported in the literature. the principles of green chemistry and sustainable synthesis are often applied to scale up the production. This includes the use of environmentally benign solvents and catalysts, as well as energy-efficient reaction conditions .
化学反応の分析
Types of Reactions
5-(Trifluoromethyl)quinoxalin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxalin-2-one derivatives.
Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include quinoxalin-2-one derivatives, dihydroquinoxalines, and various substituted quinoxalines. These products are of interest due to their potential biological activities and applications in materials science .
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
作用機序
The mechanism of action of 5-(Trifluoromethyl)quinoxalin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its bioactive effects. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule in various biological systems .
類似化合物との比較
Similar Compounds
Similar compounds include other trifluoromethyl-substituted quinoxalines and quinoxalin-2-ones. Examples include 3-(Trifluoromethyl)quinoxalin-2-one and 3-(Trifluoromethyl)quinoxaline-2-carboxylic acids .
Uniqueness
What sets 5-(Trifluoromethyl)quinoxalin-2-ol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both the trifluoromethyl and hydroxyl groups allows for diverse chemical reactivity and potential for bioactivity, making it a valuable compound for further research and development .
特性
分子式 |
C9H5F3N2O |
|---|---|
分子量 |
214.14 g/mol |
IUPAC名 |
5-(trifluoromethyl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)5-2-1-3-6-8(5)13-4-7(15)14-6/h1-4H,(H,14,15) |
InChIキー |
BCMXTKSFGQNDQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)NC(=O)C=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


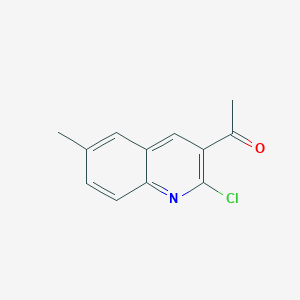
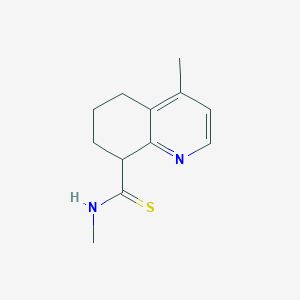
![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
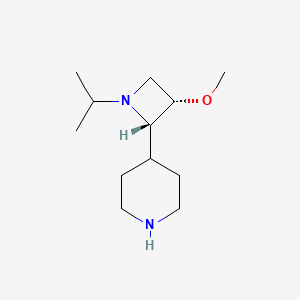
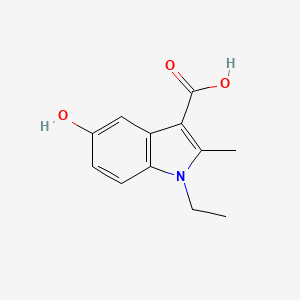
![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)
![(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B15068337.png)




![N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine](/img/structure/B15068360.png)

